1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O3/c20-15-5-4-14(11-16(15)27(29)30)22-19(28)13-3-1-9-25(12-13)17-6-7-18(24-23-17)26-10-2-8-21-26/h2,4-8,10-11,13H,1,3,9,12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEKGCJFUVBPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include:
Pyrazole synthesis: Hydrazine and 1,3-dicarbonyl compounds.
Pyridazine synthesis: Hydrazine and α,β-unsaturated carbonyl compounds.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Pyrazoles are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research indicates that compounds with a pyrazole scaffold exhibit significant activity against breast cancer, lung cancer, and leukemia cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis rates .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that derivatives of pyrazole can exhibit antibacterial effects comparable to traditional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antiviral Activity
Emerging data suggest that pyrazole derivatives can also act as antiviral agents. Studies have identified compounds with efficacy against various viruses, including influenza and hepatitis C virus (HCV). The antiviral mechanism typically involves interference with viral replication processes or inhibition of viral entry into host cells .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of a similar pyrazole derivative against human breast cancer cells (MCF-7). The compound inhibited cell growth by over 70% at concentrations above 10 µM, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests potential interactions with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with three related molecules from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Core: The target and compounds share a pyridazine-pyrazole core, which is absent in (chloropyridazine) and (pyrazolo-pyridine). Pyridazine-pyrazole systems are known for balanced solubility and binding versatility, whereas chloropyridazine () may prioritize electronic effects over steric interactions .
Linker Groups :
- The target’s piperidine carboxamide linker (present in ) contrasts with ’s phenyl urea. Carboxamides generally offer metabolic stability, while ureas may enhance hydrogen-bonding but are prone to hydrolysis .
In contrast, ’s 3,4-dimethylphenyl group lacks electronegative atoms, which may reduce polar interactions .
Molecular Weight and Solubility :
- ’s lower molecular weight (333.82 vs. the target’s ~450 estimated) suggests better permeability but possibly reduced target specificity. ’s higher molecular weight (399.458) and urea linker may limit blood-brain barrier penetration compared to the target compound.
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
This compound features a piperidine core substituted with various functional groups, including a pyrazole and a pyridazine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . This suggests that the compound may possess anti-tubercular activity.
Anticancer Potential
Research has highlighted the potential of pyrazole derivatives in cancer therapy. A study demonstrated that certain pyrazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The selectivity index for these compounds was favorable, indicating low toxicity to normal cells while effectively targeting cancer cells .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 5.0 | 10 |
| Compound B | CaCo-2 | 7.0 | 8 |
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary docking studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to proliferation and apoptosis. For example, inhibition of PI3Kδ has been noted in pyrazole derivatives, which plays a critical role in various cancers and inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their anti-inflammatory and anticancer activities. One derivative showed an IC50 value of 14 nM against PI3Kδ, indicating high potency and selectivity over other kinases . This highlights the potential therapeutic application of such compounds in treating diseases characterized by dysregulated PI3K signaling.
Q & A
Q. What are the critical synthetic steps and purification strategies for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves sequential functionalization of the pyridazine and piperidine cores. Key steps include:
- Coupling reactions : Introduction of the pyrazole group to pyridazine via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Carboxamide formation : Reaction of the piperidine intermediate with 4-fluoro-3-nitroaniline using coupling agents like HATU or EDC in dichloromethane .
- Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor progress via TLC and confirm purity via HPLC .
Q. How can structural discrepancies in NMR or mass spectrometry data be resolved during characterization?
Methodological Answer:
- NMR analysis : Compare experimental and NMR shifts with computed spectra (DFT calculations) to verify assignments. For example, the piperidine carboxamide proton typically appears at δ 2.5–3.5 ppm, while pyridazine protons resonate at δ 8.0–9.0 ppm .
- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to confirm the molecular ion peak ([M+H]) and rule out adducts. Cross-validate with elemental analysis for C, H, N content .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s binding affinity to kinase targets?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays (-ATP incorporation) with recombinant kinases (e.g., Aurora kinase A or B).
- Dose-response curves : Test concentrations from 1 nM to 10 µM in triplicate. Calculate IC values using nonlinear regression (GraphPad Prism) .
- Control compounds : Include staurosporine (broad-spectrum kinase inhibitor) and DMSO controls to assess assay robustness .
Q. How can structural modifications enhance solubility without compromising bioactivity?
Methodological Answer:
- Rational design : Replace the nitro group (-NO) on the phenyl ring with a sulfonamide (-SONH) to improve aqueous solubility.
- Salt formation : Prepare hydrochloride or mesylate salts of the piperidine nitrogen.
- In silico guidance : Use LogP predictions (e.g., Schrödinger’s QikProp) to balance lipophilicity (target LogP < 3) and permeability .
Q. What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
- Counter-screening : Test against a panel of unrelated targets (e.g., GPCRs, ion channels) at 10× IC.
- CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. kinase-deficient cell lines .
- Metabolic stability : Pre-incubate the compound with liver microsomes to identify reactive metabolites that may cause false positives .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across cell lines?
Methodological Answer:
-
Standardize conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours).
-
Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
-
Table: Example cytotoxicity data
Cell Line IC (µM) Assay Type Reference HeLa 0.45 ± 0.12 MTT MCF-7 1.2 ± 0.3 SRB
Experimental Design for In Vivo Studies
Q. What pharmacokinetic parameters should be prioritized in rodent models?
Methodological Answer:
- Dosing regimen : Administer 10 mg/kg intravenously (IV) and orally (PO) to calculate bioavailability (F > 20% target).
- Key metrics :
- : Aim for >4 hours to support QD dosing.
- : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-dose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
